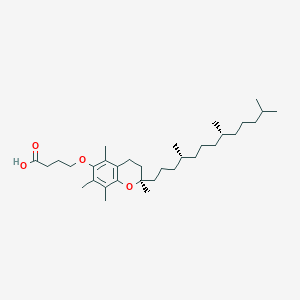

2,3-Dihydro-5-hydroxy-2,2-dipentyl-4,6-di-tert-butylbenzofuran

概要

説明

準備方法

合成経路と反応条件

BO-653の合成には、以下の手順が含まれます。

ベンゾフラン環の形成: 最初のステップでは、適切な前駆体の環化によりベンゾフラン環が形成されます。

ヒドロキシル基とアルキル基の導入: ヒドロキシル基は5位に導入され、ジペンチル基とジ-tert-ブチル基はそれぞれ2,2位と4,6位に付加されます.

工業的生産方法

BO-653の工業的生産は、同様の合成経路に従いますが、より大規模に行われます。反応条件は、最終生成物の高収率と純度を確保するために最適化されます。 このプロセスには、連続フローリアクターや自動合成システムなどの高度な技術が使用され、効率性とスケーラビリティが向上しています .

化学反応の分析

反応の種類

BO-653は、以下を含む様々な化学反応を起こします。

酸化: BO-653は、フリーラジカルを捕捉し、脂質過酸化を阻害することで、抗酸化剤として機能します.

還元: この化合物は、特定の条件下で還元反応を起こす可能性がありますが、これはあまり一般的ではありません。

一般的な試薬と条件

酸化: 一般的な試薬には、過酸化水素やその他の酸化剤が含まれます。

主な生成物

これらの反応から生成される主な生成物には、BO-653の様々な酸化および還元誘導体、ならびに官能基が修飾された置換アナログが含まれます .

科学的研究の応用

BO-653は、以下を含む幅広い科学研究で応用されています。

作用機序

BO-653は、主にその抗酸化作用によって効果を発揮します。 脂質由来ラジカルを捕捉し、低密度リポタンパク質(LDL)の酸化を阻害することで、アテローム性動脈硬化病変の形成を予防します . この化合物は、内皮細胞におけるプロテアソームサブユニットの発現を調節し、その抗アテローム性動脈硬化作用に寄与する可能性があります . 分子標的は、脂質過酸化経路とタンパク質分解に関与するプロテアソームサブユニットが含まれます .

類似化合物の比較

類似化合物

プロブコール: 抗酸化作用を持つ脂質低下薬.

アルファ-トコフェロール: 強力な抗酸化作用を持つビタミンEの最も活性な形態.

2,3-ジヒドロ-5-ヒドロキシ-2,2-ジメチル-4,6-ジ-tert-ブチルベンゾフラン(BOB): 同様の抗酸化作用を持つ関連化合物.

BO-653の独自性

BO-653は、高密度リポタンパク質(HDL)レベルを低下させることなく、高度な親油性と強力な抗酸化作用を持つため、ユニークです . これは、アテローム性動脈硬化症やその他の酸化ストレス関連疾患の予防における臨床使用のための有望な候補となっています .

類似化合物との比較

Similar Compounds

Probucol: A lipid-lowering medication with antioxidative properties.

Alpha-tocopherol: The most active form of vitamin E with potent antioxidant activity.

2,3-dihydro-5-hydroxy-2,2-dimethyl-4,6-di-tert-butylbenzofuran (BOB): A related compound with similar antioxidant properties.

Uniqueness of BO-653

BO-653 is unique due to its high lipophilicity and potent antioxidant activity without reducing high-density lipoprotein (HDL) levels . This makes it a promising candidate for clinical use in preventing atherosclerosis and other oxidative stress-related conditions .

特性

CAS番号 |

157360-23-1 |

|---|---|

分子式 |

C26H44O2 |

分子量 |

388.6 g/mol |

IUPAC名 |

4,6-ditert-butyl-2,2-dipentyl-3H-1-benzofuran-5-ol |

InChI |

InChI=1S/C26H44O2/c1-9-11-13-15-26(16-14-12-10-2)18-19-21(28-26)17-20(24(3,4)5)23(27)22(19)25(6,7)8/h17,27H,9-16,18H2,1-8H3 |

InChIキー |

AGURKSYKTJQPNA-UHFFFAOYSA-N |

SMILES |

CCCCCC1(CC2=C(O1)C=C(C(=C2C(C)(C)C)O)C(C)(C)C)CCCCC |

正規SMILES |

CCCCCC1(CC2=C(O1)C=C(C(=C2C(C)(C)C)O)C(C)(C)C)CCCCC |

| 157360-23-1 | |

同義語 |

2,3-dihydro-5-hydroxy-2,2-dipentyl-4,6-di-tert-butylbenzofuran 4,6-di-tert-butyl-2,3-dihydro-2,2-dipentyl-5-benzofuranol BO 653 BO-653 |

製品の起源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Hydroxy-3-phenyl-4-[[4-(2-piperidin-1-ylethoxy)phenyl]methyl]chromen-2-one](/img/structure/B1242355.png)

![3-[[4-(2-Methoxyphenyl)piperazin-1-yl]methyl]-5-methylsulfanyl-2,3-dihydroimidazo[1,2-c]quinazoline](/img/structure/B1242361.png)

![[(2S)-3-hydroxy-2-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropyl] (9Z,12Z)-octadeca-9,12-dienoate](/img/structure/B1242366.png)

![4-[(E)-[[5-(trifluoromethyl)pyridin-2-yl]hydrazinylidene]methyl]benzoic acid](/img/structure/B1242378.png)